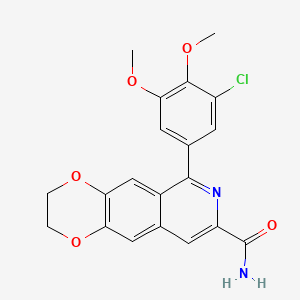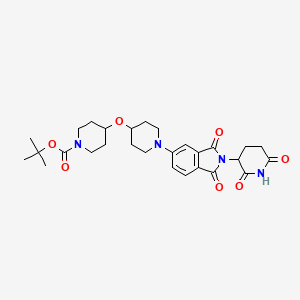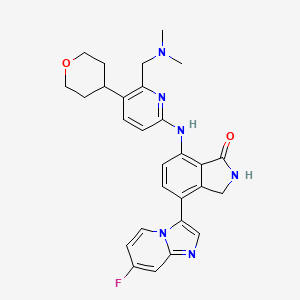![molecular formula C16H9ClN2Na2O8S2 B12377983 disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate, also known as Mordant Blue 9, is a synthetic azo dye. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and excellent fastness properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate involves the diazotization of 5-chloro-2-hydroxy-3-sulfonatophenylamine followed by coupling with 5-hydroxynaphthalene-1-sulfonic acid. The reaction is typically carried out in an acidic medium, often using hydrochloric acid and sodium nitrite for the diazotization step .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is isolated as a disodium salt and dried to obtain the dye in its usable form .
Chemical Reactions Analysis
Types of Reactions
Disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including hydroxide ions and amines.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Aromatic amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and binding to specific sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Disodium 3,6-dichloro-4,5-dihydroxy-2,7-naphthalenedisulfonate
- Disodium 7-hydroxy-1,3-naphthalenedisulfonate
- Disodium 8-hydroxy-7-[(4-nitrophenyl)diazenyl]-1,6-naphthalenedisulfonate
Uniqueness
Disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant blue color and excellent fastness make it particularly valuable in the textile industry .
Properties
Molecular Formula |
C16H9ClN2Na2O8S2 |
|---|---|
Molecular Weight |
502.8 g/mol |
IUPAC Name |
disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11ClN2O8S2.2Na/c17-8-6-12(16(21)14(7-8)29(25,26)27)19-18-11-5-4-9-10(15(11)20)2-1-3-13(9)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
UVDODHCPLWXDSI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


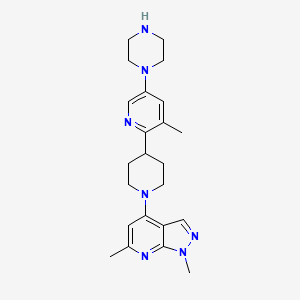
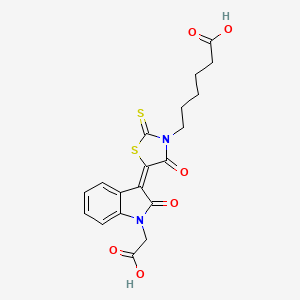

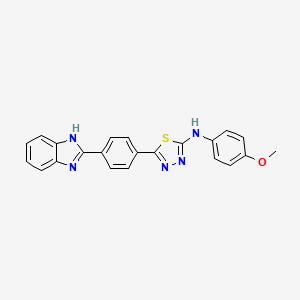

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)

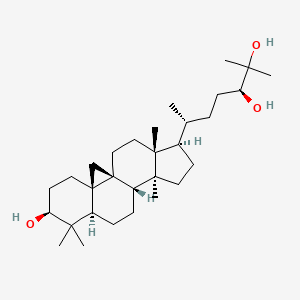
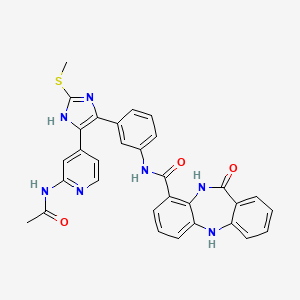
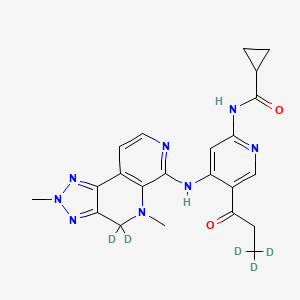
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
